molecular formula C11H13ClN2O2 B1480140 1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid CAS No. 1851946-82-1

1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B1480140
CAS No.: 1851946-82-1
M. Wt: 240.68 g/mol
InChI Key: DFBMMBLOBLQOAF-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid is a chemical compound that features a piperidine ring substituted with a chloropyridine moiety and a carboxylic acid group

Mechanism of Action

The presence of heterocycles in all kinds of organic compounds of interest in electronics, biology, optics, pharmacology, material sciences, and so on is very well known . Between them, nitrogen-containing heterocyclic compounds have maintained the interest of researchers through decades of historical development of organic synthesis .

Safety and Hazards

While specific safety and hazard information for “1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid” is not available, general safety measures for handling chemicals should be followed. These include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Preparation Methods

The synthesis of 1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

In an industrial setting, the synthesis might involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

  • Preparation of the chloropyridine intermediate.
  • Coupling with a piperidine derivative.
  • Introduction of the carboxylic acid group through oxidation or other functional group transformations.

Chemical Reactions Analysis

1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(2-Chloropyridin-4-yl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives and chloropyridine compounds:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-10-6-9(3-4-13-10)14-5-1-2-8(7-14)11(15)16/h3-4,6,8H,1-2,5,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBMMBLOBLQOAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=NC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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